molecular formula C22H21N3O3S2 B2475192 4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 476625-98-6

4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2475192
CAS RN: 476625-98-6
M. Wt: 439.55
InChI Key: JFDOJBDAQHWTMK-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Spectroscopic and Biological Studies

A study explored the spectroscopic properties and thermal analysis of metal complexes of a structurally similar compound, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide. These complexes showed significant anti-cancer properties against human colon carcinoma cells, along with notable antibacterial and antifungal activities (Rizk, Emara, & Mahmoud, 2021).

Synthesis and Characterization

Another research focused on the synthesis of derivatives of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide. The synthesized compounds exhibited significant antimicrobial properties against various bacteria and fungi (Patel & Patel, 2015).

Polycondensation and Block Copolymer Synthesis

Research in the field of polymer chemistry utilized phenyl 4-(4-octyloxybenzylamino)benzoate for the synthesis of well-defined aromatic polyamides. This method opens avenues for creating block copolymers with controlled molecular weights and low polydispersity, relevant in material sciences (Yokozawa et al., 2002).

Antimicrobial and Antiproliferative Evaluation

A study synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which displayed strong antimicrobial and antiproliferative activities. These compounds were considered potential leads for the development of novel antiproliferative agents (Kumar et al., 2012).

Synthesis for Potential Plant Growth Regulators

2-(5-Phenylthiazol-4-yl)benzoic acid and its derivatives were synthesized for testing as potential plant growth regulators. This highlights the potential agricultural applications of such compounds (Teitei, 1980).

Neuroleptic Agents

Substituted benzamides were evaluated as potential atypical antipsychotic agents. They demonstrated potent in vitro and in vivo activities, indicating their potential in psychiatric medication (Norman et al., 1996).

Antitumor and Antimicrobial Applications

Several studies have focused on the synthesis of different benzamide derivatives for their potential antitumor and antimicrobial applications. These include investigations into the biological activities of Schiff base ligands and their metal complexes, demonstrating significant antimicrobial and cytotoxic properties against various cancer cell lines (Karabasannavar, Allolli, & Kalshetty, 2017).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h3-13,16H,1-2,14-15H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDOJBDAQHWTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide

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